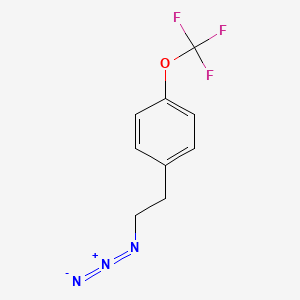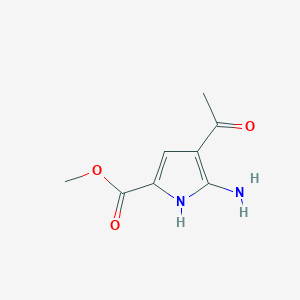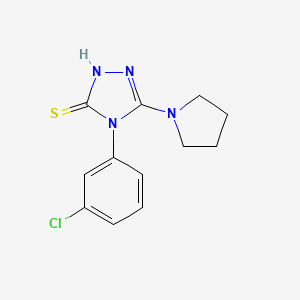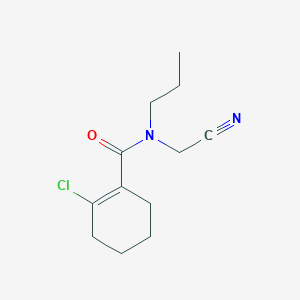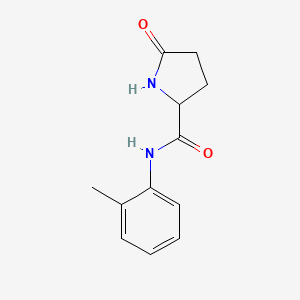
N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been extensively studied for its various applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide belongs to a class of compounds that have been extensively studied for their diverse synthetic applications and biological activities. This compound is related to pyrazole derivatives, which have been synthesized and characterized for various applications.
- The synthesis and characterization of pyrazole derivatives, including those similar to N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, have been conducted, focusing on their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Herbicidal Activity
- Research into the herbicidal activity of pyrazole-4-carboxamide derivatives has shown that specific substituents at the 3-position of the pyrazole ring can significantly enhance bleaching activity against various weeds, indicating potential agricultural applications (Ohno et al., 2004).
Cannabinoid Receptor Antagonism
- Molecular interaction studies of pyrazole-3-carboxamide derivatives with cannabinoid receptors have revealed the potential of these compounds as antagonists, suggesting their use in the development of therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Anticorrosive Properties
- Investigations into the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic conditions have demonstrated significant inhibition efficiency, highlighting their potential as anticorrosive agents (Paul, Yadav, & Obot, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like carbonic anhydrase . These enzymes play a crucial role in maintaining pH and fluid balance in the body.
Mode of Action
It’s likely that it interacts with its targets by binding to the active site, thereby modulating the activity of the target enzyme or receptor . This interaction can lead to changes in the biochemical processes controlled by these targets.
Pharmacokinetics
Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These properties can significantly impact the bioavailability and efficacy of the compound.
Result of Action
Based on its potential targets, it could lead to changes in cellular metabolism, ph balance, and fluid regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide . For instance, the pH can affect the ionization state of the compound, which can influence its absorption and distribution. Temperature can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-17-8-11(13(16-17)19-2)12(18)15-7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOVDBFVKBMNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2777682.png)
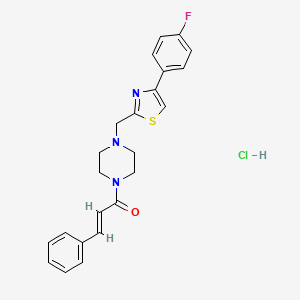
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2777685.png)

![(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2777690.png)

